molecular formula C26H24N2O5 B12474265 N-(1,3-benzodioxol-5-ylmethyl)-1-[4-(benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-[4-(benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12474265
M. Wt: 444.5 g/mol
InChI Key: MGDZOUYYPKUFCI-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1-[4-(benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide is an organic compound that belongs to the class of carboxamides This compound features a complex structure with multiple functional groups, including a benzodioxole ring, a benzyloxyphenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-[4-(benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Introduction of the Benzyloxyphenyl Group: This step might involve a nucleophilic substitution reaction where a benzyloxy group is introduced to a phenyl ring.

    Construction of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an amine and a carbonyl compound.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-1-[4-(benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-[4-(benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-1-[4-(methoxy)phenyl]-5-oxopyrrolidine-3-carboxamide
  • N-(1,3-benzodioxol-5-ylmethyl)-1-[4-(ethoxy)phenyl]-5-oxopyrrolidine-3-carboxamide

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-1-[4-(benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide is unique due to the specific combination of functional groups and the structural complexity it presents. This uniqueness can result in distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C26H24N2O5

Molecular Weight

444.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C26H24N2O5/c29-25-13-20(26(30)27-14-19-6-11-23-24(12-19)33-17-32-23)15-28(25)21-7-9-22(10-8-21)31-16-18-4-2-1-3-5-18/h1-12,20H,13-17H2,(H,27,30)

InChI Key

MGDZOUYYPKUFCI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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